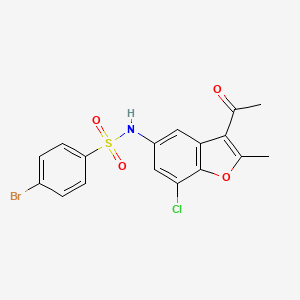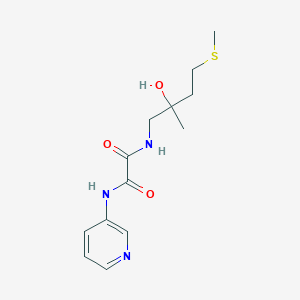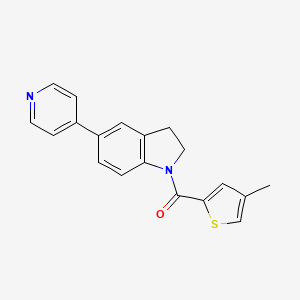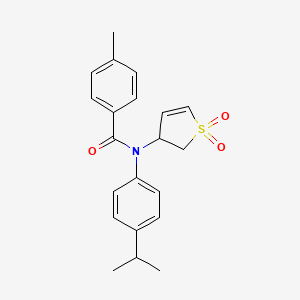![molecular formula C18H19ClN4O3 B2890885 N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 364745-70-0](/img/structure/B2890885.png)
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains nitrophenyl and chlorophenyl groups .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated cyclic compound with the formula (CH2)4(NH)2. It also has a nitrophenyl group attached to one of the nitrogen atoms of the piperazine ring and a chlorophenyl group attached to the other nitrogen atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the chloro group could undergo nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related compounds often involves starting from basic chemical structures, such as piperazine, and proceeding through steps like chloroacetylation and reaction with substituted phenylpiperazine. These processes yield various acetamide derivatives, which are then characterized using techniques such as TLC, IR, NMR, and elemental analysis to confirm their structures (Verma, Kumar, & Kumar, 2017).
Biological Potentials
- Antimicrobial and Anticancer Activities : Certain acetamide derivatives have been synthesized and tested for their in vitro antimicrobial and anticancer activities. These compounds have shown significant activity against various microbial strains and cancer cell lines, suggesting their potential as therapeutic agents. Molecular docking studies have also been conducted to understand their interactions with biological targets, aiming to use these compounds as leads for drug designing (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
- CNS Agents : The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides has been explored for their potential as central nervous system (CNS) agents. Molecular docking studies revealed that these compounds could dock into the binding pocket of the GABAA receptor, indicating their potential anxiolytic and skeletal muscle relaxant activities (Verma, Kumar, & Kumar, 2017).
Anticancer and Anti-Inflammatory Activities
- A novel approach to synthesizing anticancer and anti-inflammatory agents involves the development of 2-(substituted phenoxy) acetamide derivatives. Research has highlighted compounds with halogens on the aromatic ring as favorable for these activities, pointing towards the potential development of therapeutic agents from these chemical frameworks (Rani, Pal, Hegde, & Hashim, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-14-2-1-3-15(12-14)20-18(24)13-21-8-10-22(11-9-21)16-4-6-17(7-5-16)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVKQMVNMZBGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)
![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)




![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)

![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2890820.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)


